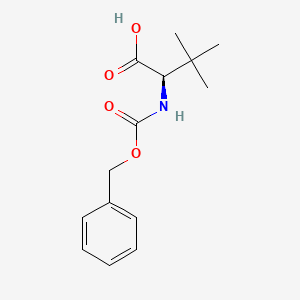

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVNKQLSGGKNKB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448637 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70874-05-4 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

CAS Number: 70874-05-4

Introduction: The Strategic Importance of a Non-Proteinogenic Amino Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of rational drug design. (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-D-tert-leucine, is a chiral building block of significant interest to researchers and medicinal chemists. Its unique structural features—a D-alpha-amino acid configuration and a sterically demanding tert-butyl side chain—offer compelling advantages in overcoming the inherent limitations of natural peptides as therapeutic agents.

The benzyloxycarbonyl (Cbz or Z) protecting group provides a robust yet selectively cleavable shield for the amine functionality, a critical requirement for controlled and sequential peptide synthesis.[1][] This guide will provide an in-depth exploration of the synthesis, properties, and applications of N-Cbz-D-tert-leucine, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of N-Cbz-D-tert-leucine is paramount for its effective handling, reaction optimization, and formulation.

| Property | Value | Source(s) |

| CAS Number | 70874-05-4 | [3] |

| Molecular Formula | C₁₄H₁₉NO₄ | [3] |

| Molecular Weight | 265.31 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in many organic solvents (e.g., DMF, DCM, methanol); low solubility in water. | Inferred from similar compounds |

| Storage Temperature | 2-8°C | [3] |

The presence of the bulky tert-butyl group in close proximity to the chiral center significantly influences the conformational preferences of this amino acid derivative, a feature that can be strategically exploited in the design of peptidomimetics with defined secondary structures.

Synthesis of N-Cbz-D-tert-leucine: A Protocol Grounded in Causality

The synthesis of N-Cbz-D-tert-leucine involves the protection of the amino group of D-tert-leucine. The choice of the Cbz group is predicated on its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation, which is orthogonal to many other protecting groups used in complex molecule synthesis.[1]

Experimental Protocol: Cbz-Protection of D-tert-leucine

This protocol is a representative method for the N-protection of amino acids and can be adapted for D-tert-leucine.

Materials:

-

D-tert-leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve D-tert-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic conditions deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The low temperature controls the exothermicity of the reaction and minimizes potential side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of N-Cbz-D-tert-leucine.

Applications in Drug Development: Enhancing Therapeutic Potential

The incorporation of N-Cbz-D-tert-leucine into peptide-based drug candidates offers several strategic advantages, primarily centered on improving metabolic stability and modulating biological activity.

Increased Resistance to Proteolytic Degradation

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The inclusion of D-amino acids, such as D-tert-leucine, can significantly enhance the resistance of peptides to enzymatic cleavage.[4][5] This is because proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids. The bulky tert-butyl side chain can also sterically hinder the approach of proteases. This increased stability leads to a longer in vivo half-life of the peptide therapeutic.

Case Study: A Key Building Block in Antiviral Agents

A prominent example of the importance of the tert-leucine scaffold in drug development is its presence in the oral antiviral drug Nirmatrelvir (Paxlovid).[6] While Nirmatrelvir itself contains L-tert-leucine, this highlights the value of this bulky, non-proteinogenic amino acid in the design of potent and effective therapeutics, particularly protease inhibitors.[6] The D-enantiomer, N-Cbz-D-tert-leucine, is therefore a highly valuable building block for exploring the structure-activity relationships of such drugs and for the development of new antiviral agents with potentially improved properties. The incorporation of D-amino acids has been shown to be a successful strategy in the development of HIV protease inhibitors.[7]

Diagram of the Role of D-Amino Acids in Peptide Drug Stability:

Caption: D-amino acid incorporation enhances peptide stability.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is more than just a protected amino acid; it is a strategic tool for the modern medicinal chemist. Its unique combination of a D-configuration and a sterically demanding side chain provides a powerful means to enhance the pharmacokinetic properties of peptide-based therapeutics. The robust and well-understood chemistry of the Cbz protecting group allows for its seamless integration into complex synthetic routes. As the demand for more stable and effective peptide drugs continues to grow, the importance of chiral building blocks like N-Cbz-D-tert-leucine in the drug discovery and development pipeline is set to increase.

References

- 1. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-N-Cbz-3,3-dimethylbutanoic acid

Abstract

(R)-N-Cbz-3,3-dimethylbutanoic acid, the N-carboxybenzyl protected form of (R)-tert-Leucine, is a non-proteinogenic amino acid of significant value in pharmaceutical development. Its sterically demanding tert-butyl group imparts unique conformational constraints on peptides and small molecule therapeutics, making it a critical chiral building block for creating compounds with enhanced metabolic stability and specific binding affinities. This guide provides an in-depth exploration of robust and stereoselective synthesis routes to this target molecule. We will dissect methodologies ranging from chiral auxiliary-mediated asymmetric synthesis to enzymatic and classical resolution techniques. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to equip researchers with the knowledge to select and execute the optimal synthesis strategy for their specific needs.

Introduction: The Significance and Synthetic Challenge

(R)-N-Cbz-3,3-dimethylbutanoic acid is a cornerstone in the synthesis of complex pharmaceutical agents. The tert-butyl side chain is prized for its significant steric bulk, which can shield adjacent peptide bonds from enzymatic degradation or lock a molecule into a desired bioactive conformation.[1] Consequently, this amino acid derivative is incorporated into various therapeutic candidates, including protease inhibitors and other peptidomimetics.

The primary synthetic challenge lies in the precise control of the stereochemistry at the α-carbon. The synthesis must be highly enantioselective to produce the desired (R)-enantiomer, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide will focus on three principal strategies to achieve this goal:

-

Asymmetric Strecker Synthesis: Building the chiral center using a removable chiral auxiliary.

-

Enzymatic Kinetic Resolution: Using an enzyme to differentiate between enantiomers in a racemic mixture.

-

Classical Resolution via Diastereomeric Salts: Separating enantiomers through crystallization of diastereomeric salts formed with a chiral resolving agent.

Each strategy offers a unique balance of efficiency, scalability, and cost, which will be discussed in their respective sections.

Strategy 1: Asymmetric Strecker Synthesis via Crystallization-Induced Transformation

This approach is one of the most elegant and efficient for establishing the desired stereocenter. It utilizes a chiral auxiliary, (S)-phenylglycine amide, to direct the stereochemical outcome of a Strecker reaction. A key advantage of this method is the in situ crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium and resulting in a high yield and exceptional diastereomeric purity.[2]

Principle and Rationale

The synthesis begins with the condensation of pivaldehyde (the source of the tert-butyl group) with (S)-phenylglycine amide. The addition of a cyanide source generates a mixture of two diastereomeric α-amino nitriles. Under the reaction conditions, these diastereomers can epimerize. One diastereomer is significantly less soluble and crystallizes out of solution. According to Le Châtelier's principle, this selective removal shifts the equilibrium, converting the more soluble diastereomer into the less soluble one, ultimately funneling the entire mixture into a single, crystalline diastereomer. Subsequent hydrolysis of the nitrile and removal of the auxiliary yields the target enantiopure amino acid. To obtain the desired (R)-tert-leucine, the (S)-enantiomer of the phenylglycine amide auxiliary is required.

Experimental Workflow Diagram

Caption: Workflow for the asymmetric synthesis of the target molecule using a chiral auxiliary.

Detailed Experimental Protocol

Step A: Synthesis of the Diastereomerically Pure α-Amino Nitrile [2][3]

-

To a stirred suspension of (S)-phenylglycine amide (1.0 eq.) in methanol at 0 °C, add pivaldehyde (1.1 eq.) followed by glacial acetic acid (1.1 eq.).

-

Stir the mixture for 30 minutes, during which a clear solution should form.

-

Add sodium cyanide (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 24-48 hours. A thick white precipitate will form.

-

Cool the slurry to 0 °C, filter the solid, wash with cold methanol, and dry under vacuum. This affords the desired α-amino nitrile as a single diastereomer.

Step B: Hydrolysis and Auxiliary Removal to Yield (R)-tert-Leucine

-

Suspend the α-amino nitrile (1.0 eq.) in a 6 M aqueous HCl solution.

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

-

Cool the reaction mixture to room temperature. The phenylglycine auxiliary (as its methyl ester byproduct) may precipitate and can be recovered by filtration if desired.

-

Wash the aqueous solution with dichloromethane to remove organic impurities.

-

Adjust the pH of the aqueous layer to ~6.0 using a suitable base (e.g., NaOH or an ion-exchange resin). (R)-tert-leucine will precipitate.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step C: N-Carboxybenzyl (Cbz) Protection [4]

-

Dissolve (R)-tert-leucine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while vigorously stirring, maintaining the pH above 8.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl and benzyl alcohol.

-

Acidify the aqueous layer to pH 2 with cold 1 M HCl. The product will precipitate as a white solid or can be extracted with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Cbz-3,3-dimethylbutanoic acid.

Data Summary

| Step | Product | Typical Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| A | α-Amino Nitrile | 76-93% | > 99:1 dr | [2] |

| B | (R)-tert-Leucine | ~73% (from nitrile) | > 98% ee | [2] |

| C | Final Product | > 90% | > 98% ee | [4] |

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a widely used industrial method for separating enantiomers. This strategy relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[5] For this synthesis, the resolution of a racemic N-Cbz-3,3-dimethylbutanoic acid ester is a practical approach.

Principle and Rationale

The process begins with the synthesis of racemic N-Cbz-3,3-dimethylbutanoic acid, which is then esterified (e.g., to the methyl or ethyl ester). This racemic ester is subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia, can selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, (R)-N-Cbz-3,3-dimethylbutanoic acid. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the desired (R)-acid product and the unreacted (S)-ester. The resulting acid and ester are easily separated due to their different chemical properties (e.g., via acid-base extraction).

Experimental Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution to obtain the target (R)-acid.

Detailed Experimental Protocol

Step A: Synthesis of Racemic N-Cbz-tert-Leucine Methyl Ester

-

Prepare racemic N-Cbz-3,3-dimethylbutanoic acid using the procedure in Section 2.3, Step C , starting from racemic tert-leucine.

-

Dissolve the racemic acid (1.0 eq.) in methanol. Add a catalytic amount of sulfuric acid or use a reagent like trimethylsilyl diazomethane for a milder esterification.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the racemic ester.

Step B: Enzymatic Hydrolysis [5][6]

-

Suspend the racemic ester (1.0 eq.) in a phosphate buffer solution (pH 7.0). An organic co-solvent like THF or acetone may be added to improve solubility.

-

Add the chosen lipase (e.g., immobilized Candida antarctica lipase B, 5-10% w/w).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by HPLC or by titrating the produced acid with a standard NaOH solution.

-

Stop the reaction at ~50% conversion by filtering off the immobilized enzyme.

Step C: Product Separation

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (S)-ester.

-

Carefully acidify the remaining aqueous layer to pH 2 with cold 1 M HCl.

-

Extract the acidified aqueous layer multiple times with ethyl acetate. This organic phase now contains the desired (R)-acid product.

-

Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield (R)-N-Cbz-3,3-dimethylbutanoic acid.

Data Summary

| Parameter | Result | Notes |

| Theoretical Yield | < 50% | Maximum yield for the desired enantiomer in a kinetic resolution is 50%. |

| Enantiomeric Excess (ee) | > 95% | Highly dependent on enzyme choice and stopping at ~50% conversion. |

| Key Advantages | Scalable, uses mild conditions, avoids toxic reagents. | |

| Key Disadvantages | Theoretical yield is limited to 50%; requires screening for optimal enzyme. |

Conclusion and Outlook

Both asymmetric synthesis using a chiral auxiliary and enzymatic kinetic resolution represent powerful and viable strategies for producing (R)-N-Cbz-3,3-dimethylbutanoic acid with high enantiopurity.

-

The Asymmetric Strecker Synthesis offers a highly efficient route with excellent stereocontrol, driven by a crystallization-induced asymmetric transformation.[2] Its primary advantage is the potential for high yields (>70%) of a single enantiomer, making it very atom-economical.

-

The Enzymatic Kinetic Resolution provides a practical and scalable alternative that operates under mild, environmentally benign conditions.[5] While its theoretical yield is capped at 50%, the unreacted (S)-ester can be recovered and potentially racemized and recycled, improving the overall process economy.

The choice between these methods will depend on the specific requirements of the research or development program, including scale, cost of starting materials (especially the auxiliary vs. the enzyme), and available equipment. For large-scale manufacturing, the enzymatic route is often preferred for its operational simplicity, while the Strecker synthesis provides an elegant and high-yielding solution for laboratory-scale synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure and Conformation of Cbz-Protected Tert-Leucine

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The deliberate modification of amino acids with protecting groups is a cornerstone of modern peptide chemistry and drug discovery. The introduction of such moieties not only facilitates controlled synthesis but also profoundly influences the conformational preferences of the amino acid residue, thereby impacting the structure and function of the resulting peptide or peptidomimetic. Among the repertoire of amino acid building blocks, tert-leucine, with its sterically demanding tert-butyl side chain, presents a unique case study in conformational restriction. When coupled with the widely utilized benzyloxycarbonyl (Cbz) protecting group, the resulting molecule, Cbz-L-tert-leucine, becomes a fascinating subject for conformational analysis. This technical guide provides a comprehensive exploration of the structural and conformational landscape of Cbz-L-tert-leucine, synthesizing insights from spectroscopic techniques, computational modeling, and analysis of analogous molecular structures.

Introduction to Cbz-L-tert-leucine: A Sterically Encumbered Building Block

N-benzyloxycarbonyl-L-tert-leucine, commonly abbreviated as Cbz-L-tert-leucine or Z-L-Tle-OH, is a derivative of the non-proteinogenic amino acid L-tert-leucine.[1] The molecule is characterized by two key structural features: the bulky tert-butyl group in the side chain and the aromatic Cbz group attached to the alpha-amino group.[2] The Cbz group is a staple in peptide synthesis, valued for its stability under various conditions and its facile removal by hydrogenolysis.[3] The tert-butyl group of tert-leucine, a constitutional isomer of leucine and isoleucine, imparts significant steric hindrance around the Cα-Cβ bond, which severely restricts the conformational freedom of the side chain.[4][5] This inherent rigidity makes Cbz-L-tert-leucine a valuable tool for introducing specific conformational biases into peptides, influencing secondary structures such as β-turns and helices.[4] Understanding the intrinsic conformational preferences of this building block is therefore paramount for its rational application in the design of peptidomimetics and other therapeutic agents.

Solid-State Conformation: Insights from Analogous Structures

A definitive understanding of a molecule's conformation in the solid state is best achieved through single-crystal X-ray diffraction. Despite extensive searches, a publicly available crystal structure for Cbz-L-tert-leucine ((2S)-2-(benzyloxycarbonylamino)-3,3-dimethylbutanoic acid) could not be located in the Cambridge Structural Database (CSD). However, valuable insights can be gleaned from the crystal structure of the closely related N-Boc-L-tert-leucine, where the Cbz group is replaced by a tert-butoxycarbonyl (Boc) group.[6]

In the solid state, amino acid derivatives often adopt conformations that maximize packing efficiency and satisfy hydrogen bonding potential. For N-protected amino acids, intramolecular hydrogen bonds between the urethane N-H donor and a carboxylate oxygen acceptor are a common feature, leading to the formation of a six-membered ring-like structure. It is highly probable that Cbz-L-tert-leucine would adopt a similar conformation in the solid state, characterized by an extended arrangement of the Cbz group and the tert-butyl side chain to minimize steric clashes.

To illustrate the likely key structural parameters, the following table presents typical bond lengths and angles for the core functional groups based on analogous Cbz-protected amino acids and related structures.

| Parameter | Typical Value | Reference Moiety |

| Cα-Cβ Bond Length | ~1.54 Å | Amino Acid Backbone |

| N-Cα Bond Length | ~1.46 Å | Amino Acid Backbone |

| Cα-C' Bond Length | ~1.52 Å | Amino Acid Backbone |

| Urethane C-N Bond Length | ~1.35 Å | Cbz Group |

| Urethane N-H Bond Length | ~0.86 Å | Cbz Group |

| Carboxyl C=O Bond Length | ~1.21 Å | Carboxylic Acid |

| Carboxyl C-O Bond Length | ~1.31 Å | Carboxylic Acid |

| Cα-N-C(O) Bond Angle | ~120° | Urethane Linkage |

| N-Cα-C' Bond Angle | ~110° | Amino Acid Backbone |

| Cα-C'-O Bond Angle | ~115° | Carboxylic Acid |

Note: These are generalized values and the actual parameters for Cbz-L-tert-leucine may vary.

Solution-State Conformation: A Spectroscopic and Computational Perspective

The conformation of Cbz-L-tert-leucine in solution is a dynamic equilibrium of different rotamers. This conformational landscape is primarily dictated by the interplay of steric hindrance from the bulky tert-butyl and Cbz groups, and the potential for intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[7] The ¹H NMR spectrum of Cbz-L-tert-leucine in CDCl₃ provides key insights into its predominant conformation.[8]

¹H NMR Data (CDCl₃): [8]

-

δ 7.43-7.36 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.36 (d, J = 9.4 Hz, 1H): Urethane N-H proton. The large coupling constant is indicative of a relatively fixed dihedral angle with the Cα proton, suggesting a restricted rotation around the N-Cα bond.

-

δ 5.12 (br s, 2H): Methylene protons of the benzyl group.

-

δ 4.20 (d, J = 9.6 Hz, 1H): Cα proton. The coupling to the N-H proton provides information about the ψ (psi) dihedral angle.

-

δ 1.02 (s, 9H): Protons of the tert-butyl group. The singlet nature indicates free rotation around the Cβ-Cγ bonds.

The observed large J-coupling between the N-H and Cα-H protons (around 9.5 Hz) suggests a dihedral angle of approximately 180° or 0°. Given the steric bulk, a trans arrangement is highly likely, which would place the N-H and Cα-H in an anti-periplanar conformation. This is consistent with an extended conformation of the backbone.

To further probe the through-space proximity of protons and refine the conformational model, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be invaluable.[1] For a molecule of this size, ROESY is often preferred as the NOE can be close to zero.[1] A ROESY experiment would be expected to show correlations between the urethane N-H and the Cα-H, as well as potential correlations between the Cα-H and the protons of the tert-butyl group, providing further constraints on the side-chain conformation.

Infrared (IR) Spectroscopy and Intramolecular Hydrogen Bonding

Infrared spectroscopy is particularly sensitive to the presence of hydrogen bonds.[9][10] In Cbz-protected amino acids, the formation of an intramolecular hydrogen bond between the urethane N-H group (donor) and one of the carboxylate oxygens (acceptor) is a key conformational determinant in non-polar solvents.[9] This interaction leads to the formation of a pseudo-six-membered ring.

The presence of such a hydrogen bond can be identified by characteristic shifts in the N-H and C=O stretching frequencies. In a non-hydrogen-bonded state, the "free" N-H stretch is typically observed around 3400-3450 cm⁻¹. Upon formation of an intramolecular hydrogen bond, this band shifts to a lower frequency (typically 3300-3350 cm⁻¹). Similarly, the C=O stretching frequency of the carboxylic acid, which usually appears around 1700-1725 cm⁻¹, can be affected.

Computational Modeling and Conformational Energy Landscape

In the absence of extensive experimental data, computational modeling provides a powerful means to explore the conformational space of Cbz-L-tert-leucine. Conformational energy calculations can predict the relative stabilities of different rotamers and provide insights into the barriers to their interconversion.

A systematic search of the conformational space of Cbz-L-tert-leucine would involve the rotation around key dihedral angles, including:

-

φ (phi): C'-N-Cα-C'

-

ψ (psi): N-Cα-C'-O

-

ω (omega): Cα-C'-N-H (for the urethane bond)

-

χ¹ (chi1): N-Cα-Cβ-Cγ

The steric clash between the voluminous tert-butyl group and the Cbz moiety is expected to be the dominant factor in determining the preferred conformation. The χ¹ dihedral angle, in particular, will be highly restricted. The extended or semi-extended conformations are predicted to be the most energetically favorable, as they minimize non-bonded steric interactions.

The following diagram illustrates the key dihedral angles that define the conformation of Cbz-L-tert-leucine.

Caption: Key dihedral angles in Cbz-L-tert-leucine.

A conformational energy map (Ramachandran-like plot) for the φ and ψ angles would likely show a highly restricted allowed region compared to less sterically hindered amino acids like alanine or glycine.

Experimental Protocols

For researchers wishing to perform their own conformational analysis of Cbz-L-tert-leucine, the following are generalized protocols for key experiments.

Synthesis of Cbz-L-tert-leucine

A standard method for the synthesis of Cbz-L-tert-leucine involves the reaction of L-tert-leucine with benzyl chloroformate under basic conditions.[8]

Step-by-step Methodology:

-

Dissolve L-tert-leucine in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or acetone).

-

Cool the solution in an ice bath.

-

Add a base, such as sodium hydroxide or sodium carbonate, to maintain a pH between 9 and 10.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring the mixture. Monitor the pH and add additional base as needed to keep it in the desired range.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the Cbz-L-tert-leucine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

The following workflow diagram illustrates the synthesis process.

Caption: General workflow for the synthesis of Cbz-L-tert-leucine.

NMR Spectroscopic Analysis

To obtain detailed conformational information, a combination of 1D and 2D NMR experiments is recommended.

Step-by-step Methodology:

-

Prepare a ~5-10 mg/mL solution of Cbz-L-tert-leucine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton couplings, which will aid in the assignment of the spin systems.

-

Acquire a 2D ROESY spectrum with a suitable mixing time (typically 200-500 ms for a molecule of this size) to identify through-space correlations.

-

Integrate the cross-peaks in the ROESY spectrum to obtain distance restraints.

-

Use the measured J-couplings and NOE/ROE restraints as input for molecular modeling software to generate a family of structures consistent with the experimental data.

Conclusion and Future Directions

The conformational landscape of Cbz-L-tert-leucine is dominated by the steric demands of its tert-butyl and benzyloxycarbonyl groups. While a definitive solid-state structure remains elusive, analysis of analogous compounds and spectroscopic data strongly suggests a preference for extended or semi-extended conformations in both the solid and solution states. In non-polar solvents, the formation of an intramolecular hydrogen bond is a likely key feature stabilizing a more compact conformation.

Future work should prioritize the crystallization of Cbz-L-tert-leucine to obtain a definitive X-ray structure. This would provide an invaluable benchmark for computational models and a more precise understanding of its solid-state packing. Furthermore, detailed 2D NMR studies (COSY, NOESY/ROESY, and HSQC/HMBC) in various solvents would allow for a more quantitative determination of the solution-state conformational ensemble and the influence of the solvent environment on the equilibrium between different rotamers. Such studies will undoubtedly enhance our ability to rationally design and incorporate this unique and conformationally restricted building block into novel peptide-based therapeutics and catalysts.

References

- 1. (2S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid | C14H19NO4 | CID 9899995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational analysis of N- and C-terminally protected tripeptide model glycyl-isoleucine-glycyl: An ab initio and DFT study [physchemres.org]

- 3. l-Leucine, N-benzyloxycarbonyl-N-methyl-, isohexyl ester [webbook.nist.gov]

- 4. PubChemLite - (2s)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid (C14H19NO4) [pubchemlite.lcsb.uni.lu]

- 5. Leucine side-chain rotamers in a glycophorin A transmembrane peptide as revealed by three-bond carbon-carbon couplings and 13C chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. researchgate.net [researchgate.net]

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of complex peptide chains. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, stands as a foundational and enduring tool, particularly in solution-phase synthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, application methodologies, and its strategic place in modern peptide chemistry.

The Genesis of Controlled Peptide Synthesis: A Historical Perspective

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The inherent reactivity of amino acids, each possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, led to uncontrolled polymerization when attempting to form peptide bonds.[3] The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz) protecting group.[2][3][4] This innovation provided the first reliable method for the stepwise synthesis of peptides by temporarily masking the amino group of one amino acid, allowing for controlled coupling with another.[3][5] This pivotal development laid the groundwork for the field of controlled peptide chemistry and enabled the synthesis of previously inaccessible oligopeptides.[6]

The Chemistry of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, protects the N-terminus of an amino acid as a carbamate.[1][6] This conversion effectively suppresses the nucleophilicity and basicity of the amino group's lone pair, preventing its participation in undesired coupling reactions.[1][7]

Stability Profile: A Pillar of its Longevity

One of the key advantages of the Cbz group is its remarkable stability under a range of conditions, making it a robust choice for multi-step syntheses.[1][3] It is generally stable to:

-

Basic conditions: It withstands the basic conditions often used for the deprotection of other groups, such as the Fmoc group.[1][3]

-

Mildly acidic conditions: While susceptible to strong acids, it is stable to the milder acidic conditions used for the removal of Boc groups.[1][3]

This stability profile allows for its orthogonal application with other common protecting groups like Fmoc and Boc, enabling selective deprotection strategies in complex synthetic routes.[1][3]

Enhanced Crystallinity

An often-overlooked advantage of the Cbz group is the increased crystallinity it frequently imparts to the protected amino acid.[1][8] This property can significantly facilitate purification by crystallization, a valuable attribute in organic synthesis.[8]

Methodologies for Cbz Protection and Deprotection

The successful application of the Cbz group hinges on efficient and clean methods for its introduction and subsequent removal.

Introduction of the Cbz Group: The Protection Step

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[6][8] The base serves to neutralize the hydrochloric acid generated during the reaction.[6]

Experimental Protocol: Cbz Protection of Glycine

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[3]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Mechanism of Cbz Protection:

The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, facilitated by a base, results in the formation of the stable carbamate linkage.

Caption: Mechanism of N-Cbz protection of an amino acid.

Removal of the Cbz Group: The Deprotection Step

The facile removal of the Cbz group under specific and mild conditions is a key feature of its utility. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.

This is the most common and mildest method for Cbz deprotection.[9] It involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3] This method is particularly advantageous due to its neutral pH conditions, which preserves acid- or base-sensitive functional groups.[4]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[3]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Mechanism of Cbz Deprotection by Hydrogenolysis:

The reaction proceeds via a two-step mechanism. First, catalytic hydrogenolysis cleaves the benzyloxy group to form toluene and an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[10]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

The Cbz group can also be removed under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[3] This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[9] The mechanism involves protonation of the carbamate followed by an SN2-type displacement.[6]

Experimental Protocol: Cbz Deprotection using HBr in Acetic Acid

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[9]

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[9]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours.[9]

-

Work-up: The work-up procedure will vary depending on the substrate but may involve precipitation of the product by the addition of ether or an aqueous work-up with neutralization.

Orthogonality: A Key Concept in Multi-Step Synthesis

In the context of multi-step synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of others without affecting them.[11] The Cbz group's unique deprotection conditions (primarily hydrogenolysis) make it orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][11] This mutual orthogonality is a critical aspect in the synthesis of complex molecules such as peptides, allowing for the selective deprotection of one functional group while others remain intact.[3][11]

Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |

| Cbz | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc and Fmoc are generally stable. |

| Boc | Strong Acid (e.g., TFA) | Cbz is generally stable to mild acid but can be cleaved by strong acids. Fmoc is stable. |

| Fmoc | Base (e.g., 20% piperidine in DMF) | Cbz and Boc are stable. |

Workflow for Sequential Orthogonal Deprotection

Caption: A hypothetical workflow for the sequential orthogonal deprotection of Fmoc, Cbz, and Boc groups.

Applications in Peptide Synthesis

While the Cbz group has been largely superseded by the Fmoc and Boc groups in automated solid-phase peptide synthesis (SPPS), it remains a valuable tool, particularly in:

-

Solution-phase peptide synthesis: The Cbz group is still widely used in solution-phase synthesis due to its robustness and the crystallinity it imparts to intermediates.[1][12]

-

Synthesis of specific amino acid derivatives: It is often the protecting group of choice for the synthesis of non-standard amino acids and other complex building blocks.

-

Orthogonal protection strategies: As discussed, its unique deprotection conditions make it an essential component of complex, multi-step syntheses requiring orthogonal protection.[3]

Conclusion

The Cbz protecting group, despite being one of the oldest in the peptide chemist's toolkit, remains a highly relevant and valuable tool.[1] Its robustness, ease of introduction and cleavage, and orthogonality with other common protecting groups ensure its continued use in both academic research and industrial drug development.[1] A thorough understanding of its chemical properties and the various methodologies for its application and removal, as detailed in this guide, is essential for any scientist engaged in the art and science of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. total-synthesis.com [total-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. benchchem.com [benchchem.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Harnessing Steric Power: The Expanding Role of Tert-Leucine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one of the most compelling trends I've observed in medicinal chemistry is the strategic use of sterically demanding building blocks to solve complex pharmacological challenges. Among these, L-tert-leucine and its derivatives have emerged as exceptionally powerful tools. Their unique structural feature—a bulky tert-butyl group adjacent to the chiral center—is not merely a passive substituent; it is an active design element that profoundly influences a molecule's conformation, stability, and biological activity. This guide moves beyond a simple survey of applications to explore the causal relationships between the structure of tert-leucine and its success in creating effective therapeutics, offering field-proven insights for researchers aiming to leverage its properties.

The Core Principle: Why Tert-Leucine is More Than Just a Bulky Amino Acid

The value of tert-leucine in drug design stems directly from the physicochemical properties imparted by its quaternary Cβ atom.[1] This is not simply about adding bulk; it's about creating a precise and rigid steric shield.

-

Conformational Restriction: Unlike the flexible side chains of its isomers, leucine and isoleucine, the tert-butyl group of tert-leucine severely restricts the rotational freedom (chi angles) of the side chain and the local peptide backbone.[1][2][3] This "conformational locking" is a critical design strategy. By reducing the number of accessible low-energy conformations, we pre-organize the drug molecule into a bioactive shape, minimizing the entropic penalty upon binding to its target. This often translates directly to higher binding affinity and potency.

-

Metabolic Stability: The tert-butyl group acts as a shield against enzymatic degradation. Proteases, which are highly evolved to recognize and cleave specific amino acid sequences, are often sterically hindered from accessing the peptide bond adjacent to a tert-leucine residue. This inherent resistance to proteolysis is a key reason for its incorporation into peptidomimetics to enhance in vivo half-life.[4][5]

-

Hydrophobicity and Pocket Filling: The lipophilic tert-butyl side chain is exceptionally effective at filling deep, hydrophobic pockets within enzyme active sites or protein-protein interfaces.[1][6] This ability to establish extensive van der Waals interactions is a primary driver of the high binding affinities seen in many tert-leucine-containing inhibitors.

dot graph Tle_Properties { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Tle [label="L-tert-Leucine (Tle)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Attributes Prop1 [label="Bulky tert-Butyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; Prop2 [label="Chiral Center", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; Prop3 [label="Lipophilicity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,-1.5!"]; Prop4 [label="Rigid Structure", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,-1.5!"];

// Consequences Con1 [label="Conformational Restriction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4,-3!"]; Con2 [label="Protease Resistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"]; Con3 [label="Hydrophobic Pocket Filling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,-3!"];

// Edges Tle -> Prop1 [label="possesses"]; Tle -> Prop2 [label="possesses"]; Tle -> Prop3 [label="exhibits"]; Tle -> Prop4 [label="maintains"];

Prop1 -> Con1; Prop4 -> Con1; Prop1 -> Con2; Prop3 -> Con3; } Caption: Key structural features of tert-leucine and their functional consequences in drug design.

Case Studies: Tert-Leucine Derivatives in Marketed and Investigational Drugs

The theoretical advantages of tert-leucine are validated by its presence in several blockbuster drugs and promising clinical candidates across diverse therapeutic areas.

Protease inhibitors are a cornerstone of antiviral therapy, and tert-leucine is a recurring motif in their design.[7] The active site of many viral proteases, particularly from HIV and HCV, features a series of hydrophobic pockets (S1, S2, etc.) that accommodate the side chains of the substrate peptide. The P2 position is frequently a large, hydrophobic pocket, making the tert-leucine side chain an ideal fit.

-

HIV Protease Inhibitors: In drugs like Atazanavir , the L-tert-leucine moiety occupies the P2 position, where its bulky side chain maximizes hydrophobic interactions within the S2 pocket of the HIV protease, contributing significantly to its high potency.[6][8]

-

HCV Protease Inhibitors: Similarly, in the Hepatitis C virus inhibitor Telaprevir , a tert-leucine derivative serves as a key recognition element for the protease active site.[6]

-

SARS-CoV-2 3CL Protease Inhibitors: The most recent prominent example is Nirmatrelvir (the active component of Paxlovid).[9] This drug is a peptidomimetic designed to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2.[10] L-tert-leucine is a critical component, and its structure was optimized to fit perfectly into the S2 pocket of the viral enzyme, demonstrating the enduring utility of this building block against emerging viral threats.[9]

The application of tert-leucine extends beyond antiviral agents. In oncology, the proteasome inhibitor Bortezomib utilizes a pyrazinoic acid capped with L-phenylalanine and L-tert-leucine. While not a direct peptidomimetic in the same vein as protease inhibitors, the amino acid-derived structure is crucial for its mechanism of action. Methoxycarbonyl-L-tert-leucine is a key intermediate in its synthesis.[8] The specific stereochemistry and structure of the dipeptide portion guide the molecule to the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

A compelling demonstration of tert-leucine's potency-enhancing properties comes from the field of synthetic cannabinoids. Structure-activity relationship (SAR) studies have systematically shown that incorporating a tert-leucinamide headgroup (termed "ADB" derivatives) results in significantly higher binding affinity and functional potency at cannabinoid receptors (CB1 and CB2) compared to analogues with valinamide ("AB") or phenylalaninamide ("APP") groups.[11][12] This is causally linked to the optimal space-filling and hydrophobic interactions of the tert-butyl group within the receptor's binding pocket.[13]

| Compound Type | Amino Acid Side Chain | CB1 Binding Affinity (Ki, nM)[11] | CB1 Functional Potency (EC50, nM)[13] |

| ADB-BUTINACA | tert-Leucine | 1.34 | 0.45 (MDMB-FUBINACA) |

| AB-BUTINACA | Valine | 39.0 | 1.1 (5F-AMB) |

| APP-BUTINACA | Phenylalanine | 538 | >1000 |

| Table 1. Comparative SAR data for synthetic cannabinoids, highlighting the superior affinity and potency of tert-leucinamide (ADB) derivatives. Lower values indicate higher affinity/potency. Functional data is for representative compounds from the same class. |

Tert-Leucine as a Chiral Auxiliary: Imparting Stereocontrol

Beyond its role as a pharmacophore, L-tert-leucine is an excellent chiral auxiliary.[6][14] In asymmetric synthesis, a chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one enantiomer over the other.[15][16]

The process is a self-validating system:

-

Coupling: The enantiomerically pure tert-leucine is coupled to the substrate.

-

Diastereoselective Reaction: The bulky tert-butyl group of the auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of control, creating one diastereomer in preference to the other.

-

Cleavage: The auxiliary is chemically cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and reused.[15]

This methodology is a robust and predictable way to synthesize complex chiral molecules, including other non-natural amino acids that are themselves valuable pharmaceutical building blocks.[4][17]

Key Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols provide validated starting points for the synthesis and application of tert-leucine derivatives.

Enzymatic methods are often preferred over traditional chemical synthesis due to their high stereoselectivity, mild reaction conditions, and environmental friendliness.[18] This protocol utilizes recombinant E. coli cells overexpressing a leucine dehydrogenase (LeuDH) for the asymmetric reductive amination of trimethylpyruvate (TMP).[6][18]

Methodology:

-

Biocatalyst Preparation: Prepare a culture of E. coli BL21(DE3) cells harboring an expression plasmid for a suitable Leucine Dehydrogenase (LeuDH). Grow the cells in a rich medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours. Harvest cells by centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.5). The resulting cell paste is the whole-cell biocatalyst.

-

Reaction Setup: In a temperature-controlled reactor vessel, prepare the reaction mixture containing:

-

Trimethylpyruvate (TMP) (Substrate, e.g., 100 mM)

-

Ammonium chloride (NH4Cl) (Amine source, e.g., 150 mM)

-

Glucose (Co-factor regeneration, e.g., 120 mM)

-

NAD+ (Co-factor, e.g., 0.5 mM)

-

Phosphate buffer (e.g., 100 mM, pH 8.0-8.5)

-

-

Bioconversion: Add the prepared whole-cell biocatalyst (e.g., 50 g/L wet cell weight) to the reaction mixture. Maintain the temperature at 30-35°C and the pH at 8.0-8.5 using automated addition of an ammonium hydroxide solution.[18] Monitor the reaction progress by periodically taking samples and analyzing the consumption of TMP and formation of L-tert-leucine via HPLC.

-

Work-up and Isolation: Once the reaction reaches completion (typically 12-24 hours), terminate the reaction by heating the mixture to 60°C to denature enzymes and pasteurize the cells.[18] Remove the cell debris by centrifugation or filtration. The resulting supernatant contains the L-tert-leucine.

-

Purification: The product can be purified from the supernatant by standard methods such as ion-exchange chromatography, followed by crystallization to yield high-purity L-tert-leucine (>99% ee).

The steric bulk of tert-leucine can make peptide bond formation challenging. This protocol uses a potent coupling reagent to ensure efficient acylation.[10][19]

Methodology:

-

Resin Preparation: Start with a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin). Swell the resin in an appropriate solvent like Dichloromethane (DCM) followed by Dimethylformamide (DMF). Perform a wash cycle with DMF.

-

Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-L-tert-leucine (3 equivalents relative to resin loading) in DMF. Add a coupling reagent such as HATU (2.9 equivalents) and a non-nucleophilic base such as DI PEA (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

-

Scientist's Note: The use of a potent uronium-based coupling reagent like HATU is critical to overcome the steric hindrance of the tert-leucine. Standard carbodiimide reagents (e.g., DIC) may result in incomplete coupling.

-

-

Coupling Reaction: Add the activated coupling cocktail to the prepared resin. Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is a direct consequence of the steric demand of the incoming amino acid.

-

Monitoring and Wash: To validate the protocol, perform a qualitative ninhydrin test to confirm the completion of the coupling (absence of free primary amines). Once complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagents.

-

Deprotection: The N-terminal Boc protecting group can now be removed using standard conditions (e.g., 20-50% Trifluoroacetic acid (TFA) in DCM) to prepare the peptide for the next coupling cycle.

Future Outlook

The proven success of tert-leucine derivatives has solidified their place in the medicinal chemist's toolkit. Looking ahead, we can anticipate their expanded use in several exciting areas. Their ability to induce specific secondary structures, like turns and helices, makes them ideal for designing a new generation of constrained peptides and peptidomimetics targeting challenging protein-protein interactions.[5][19] Furthermore, as our understanding of allosteric modulation grows, the unique conformational constraints imposed by tert-leucine could be harnessed to design highly specific allosteric inhibitors. The continued development of more efficient chemical and enzymatic synthetic routes will further broaden the accessibility and application of this uniquely powerful building block in the discovery of next-generation therapeutics.[6][18]

References

- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Equilibrium transitions between side-chain conformations in leucine and isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Leu side-chain conformations in excited protein states by NMR relaxation dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 16. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]

- 17. Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 19. nbinno.com [nbinno.com]

Stereochemistry of (R)-tert-leucine Derivatives: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of Steric Hindrance and Chirality

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. Among the arsenal of chiral building blocks available to the discerning chemist, (R)-tert-leucine and its derivatives occupy a privileged position. This non-proteinogenic amino acid is distinguished by its bulky and conformationally rigid tert-butyl side chain, a feature that imparts profound stereochemical control in a vast array of chemical transformations.[1] Its hydrophobicity and steric hindrance are not merely passive features; they are active directors of molecular conformation, capable of creating highly specific chiral environments that guide the outcomes of reactions with remarkable precision.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explore the causal relationships behind experimental choices, providing field-proven insights into the synthesis and application of these powerful chiral synthons. We will dissect the role of the tert-butyl group in stereocontrol, detail the synthesis of key derivatives, and present validated protocols for their application in asymmetric catalysis—a cornerstone of modern drug discovery.[1][3] The derivatives of (R)-tert-leucine are instrumental in the synthesis of numerous biologically active molecules, including anti-HIV agents like Atazanavir and anti-HCV therapies such as Telaprevir, underscoring their critical role in medicinal chemistry.[1]

The Cornerstone of Chirality: Synthesis of (R)-tert-leucine

The utility of any chiral building block is predicated on its availability in high enantiomeric purity. Historically, the preparation of enantiopure tert-leucine posed a significant challenge.[4] Modern methods, however, have made both (R)- and (S)-enantiomers accessible through several robust strategies, primarily enzymatic resolutions and asymmetric synthesis.

Key Synthetic Approaches:

-

Classical Resolution: Early methods involved the resolution of racemic N-acyl-tert-leucine derivatives using chiral bases or the resolution of tert-leucine esters with chiral acids like dibenzoyl-d-tartaric acid.[4] While effective, these methods can be laborious and yield-intensive. A notable improvement involves the direct resolution of DL-tert-leucine using dibenzoyl-d-tartaric acid, which selectively precipitates the L-tert-leucine salt due to its poor solubility, offering a more economical route.[4]

-

Enzymatic Resolution & Synthesis: Biocatalysis offers a green and highly selective alternative. The enzymatic hydrolysis of oxazolone derivatives or the conversion of azalactones can produce optically active L-tert-leucine.[4] More advanced methods utilize leucine dehydrogenase (LeuDH) to catalyze the asymmetric reductive amination of trimethylpyruvate.[1][5] This approach is lauded for its high conversion rates, mild reaction conditions, and exceptional optical purity (>99% ee), making it increasingly favored for industrial-scale production.[2][5][6]

The choice of synthetic route is often a pragmatic decision based on scale, cost, and available resources. For laboratory-scale research, resolution may suffice, while for large-scale pharmaceutical production, enzymatic routes are often superior.

The Workhorses: Key Derivatives and Their Strategic Synthesis

(R)-tert-leucine is rarely used in its native form. Its true power is unlocked through derivatization, converting it into chiral auxiliaries, ligands, and other synthons. The most common and impactful derivatives are (R)-tert-leucinol and the various phosphino-oxazolines (PHOX ligands).

(R)-tert-leucinol: The Progenitor Alcohol

(R)-tert-leucinol, or (R)-2-Amino-3,3-dimethyl-1-butanol, is a foundational derivative obtained by the reduction of the carboxylic acid moiety of (R)-tert-leucine.[7][8] This chiral amino alcohol is a precursor to a wide variety of ligands and auxiliaries.

Workflow: Synthesis of (R)-tert-leucinol

The synthesis is a straightforward reduction, but the choice of reducing agent and workup conditions are critical to maintaining optical purity and achieving high yields.

Caption: Synthetic workflow for (R)-tert-leucinol production.

Phosphino-oxazoline (PHOX) Ligands

Perhaps the most celebrated application of (R)-tert-leucine derivatives is in the synthesis of PHOX ligands.[9] These C1-symmetric ligands, which feature both a soft phosphine and a hard oxazoline donor, are exceptionally effective in a multitude of metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and Heck reactions.[10][11][12] The bulky tert-butyl group on the oxazoline ring, derived from tert-leucinol, projects into the metal's coordination sphere, creating a highly effective chiral pocket that dictates the stereochemical outcome of the reaction.

Workflow: General Synthesis of a (S)-tBu-PHOX Ligand

The synthesis leverages the chirality of (R)-tert-leucinol to construct the oxazoline ring. Note that the stereochemical descriptor of the final ligand, (S), arises from Cahn-Ingold-Prelog priority rules applied to the oxazoline ring system, even though the chiral center originates from (R)-tert-leucinol.

Caption: Key steps in the synthesis of a PHOX-type ligand.

Applications in Asymmetric Synthesis: Directing Stereochemistry

The derivatives of (R)-tert-leucine provide powerful tools for enforcing stereoselectivity. Their effectiveness stems from the predictable and rigid steric environment created by the tert-butyl group.[13]

As a Chiral Auxiliary

A chiral auxiliary is a temporary chiral handle that is covalently attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered. (R)-tert-leucine derived auxiliaries, such as N-acetylthiazolidinethiones, provide high levels of diastereoselection in reactions like acetate aldol additions.[9]

Causality: The bulky tert-butyl group locks the conformation of the enolate formed during the reaction. This forces the incoming electrophile (an aldehyde, for instance) to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The predictability of this facial bias is the cornerstone of its utility.

As a Chiral Ligand in Catalysis

This is the most widespread application. When complexed with a metal center (e.g., Palladium, Iridium, Copper), ligands derived from (R)-tert-leucine create a chiral catalytic environment.[10][14][15]

-

Asymmetric Hydrogenation: Ir-PHOX complexes are highly effective for the hydrogenation of unfunctionalized olefins with excellent enantioselectivity.[11]

-

Asymmetric Henry Reaction: Tridentate Schiff base ligands derived from L-tert-leucine can be complexed with Copper(II) to catalyze the asymmetric Henry (nitroaldol) reaction, yielding β-nitroalcohols with moderate to good enantiomeric excess.[14]

-

Heck Reactions: Pd/tBu-PHOX complexes have been used to catalyze enantioselective intramolecular Heck reactions, a powerful method for constructing chiral quaternary centers.[10]

Mechanism of Stereochemical Induction: The ligand coordinates to the metal, and the tert-butyl group extends into the space around it. Substrates must coordinate to the metal in a way that minimizes steric clash with this bulky group. This energetic preference for a specific substrate orientation within the chiral pocket ensures that the subsequent bond formation occurs stereoselectively.

Caption: Steric model of stereochemical induction by a t-Bu ligand.

Stereochemical Analysis and Quality Control

The synthesis of chiral compounds is meaningless without rigorous methods to verify their stereochemical purity. For tert-leucine derivatives, the primary analytical techniques are chiral chromatography and NMR spectroscopy.

Enantiomeric Excess (ee) Determination

-

Chiral HPLC/GC: This is the gold standard for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this phase, leading to different retention times and thus separation.

-

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral solvating or derivatizing agent, the NMR signals for a pair of enantiomers (or diastereomers) can be resolved.[16] For example, derivatizing an amine with a chiral acid creates diastereomers that often exhibit distinct chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio (dr) or enantiomeric excess (ee).[17][18] The large splitting observed for tert-leucine derivatives in such experiments is a testament to the significant influence of its steric bulk.[16]

Data Summary: Representative Enantioselectivities in Catalysis

| Catalytic Reaction | Catalyst/Ligand System | Substrate Type | Achieved Enantiomeric Excess (ee) |

| Heck Reaction | Pd / (S)-tBu-PHOX | Dihydrofuran | Up to 96%[10] |

| Allylic Alkylation | Pd / (S)-tBu-PHOX | α-Tetralone pro-nucleophile | Up to 96%[10] |

| Henry Reaction | Cu(OAc)₂ / Schiff Base Ligand | Aromatic Aldehydes | Up to 66%[14] |

| Hydrogenation | Ir / SimplePHOX | Unfunctionalized Olefins | >99% |

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, incorporating in-process checks and final purity analysis to ensure trustworthiness.

Protocol 1: Synthesis of (R)-tert-leucinol

-

Esterification: Suspend (R)-tert-leucine (1.0 eq) in anhydrous methanol (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours until the solution is clear.

-

Workup 1: Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride salt as a white solid.

-

Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C. Add the crude (R)-tert-leucine methyl ester hydrochloride (1.0 eq) portion-wise, controlling the rate of addition to manage gas evolution and maintain the temperature below 10 °C.

-

Quenching & Workup 2: After stirring for 4 hours at room temperature, cautiously quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X = grams of LiAlH₄ used. Stir vigorously for 1 hour until a granular white precipitate forms.

-

Isolation: Filter the solid aluminum salts and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude oil by vacuum distillation (bp ~70 °C at 0.4 mmHg) to yield (R)-tert-leucinol as a colorless oil that solidifies upon standing.[8] Confirm identity via ¹H and ¹³C NMR. Determine optical purity via chiral HPLC or by measuring specific rotation ([α]20/D ≈ -37° in ethanol).[8] A purity of >98% is expected.

Protocol 2: Stereochemical Purity Analysis by ¹H NMR

-

Sample Preparation: In an NMR tube, dissolve the (R)-tert-leucinol sample (approx. 5 mg) in 0.6 mL of CDCl₃.

-

Derivatization: Add a slight excess (1.1 eq) of a chiral derivatizing agent, such as (S)-Mosher's acid chloride ((S)-MTPA-Cl), along with a non-nucleophilic base like triethylamine (1.5 eq).

-

Acquisition: Allow the reaction to proceed for 15 minutes, then acquire a high-resolution ¹H NMR spectrum.

-

Analysis: The reaction forms diastereomeric MTPA esters. The signals corresponding to the protons near the chiral center (e.g., the -CH₂O- protons) will appear as two distinct sets of signals if the (S)-enantiomer is present. The tert-butyl signal is often a sharp singlet for each diastereomer.

-

Quantification: Carefully integrate the corresponding signals for the major (R,S) and minor (S,S) diastereomers. The diastereomeric ratio (dr) can be calculated, which directly corresponds to the enantiomeric excess (ee) of the starting material.

Conclusion and Future Outlook

(R)-tert-leucine and its derivatives are more than just chiral building blocks; they are powerful tools for stereochemical control. The defining feature—the tert-butyl group—provides a reliable and predictable steric directing group that has been exploited to great effect in the synthesis of complex, high-value molecules.[13][19][20] From robust chiral auxiliaries to highly efficient PHOX ligands, the applications of these synthons are central to modern asymmetric synthesis and drug development.[3][21]

Future research will likely focus on developing novel catalytic systems that leverage the unique steric properties of the tert-leucine scaffold. The development of more sustainable synthetic routes, particularly through advances in biocatalysis, will continue to increase the accessibility and economic viability of these indispensable chiral molecules.[5][6] As the demand for enantiomerically pure pharmaceuticals grows, the strategic importance of the (R)-tert-leucine motif in the synthetic chemist's toolbox is assured.

References

- 1. researchgate.net [researchgate.net]

- 2. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 3. L-Tert-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 5. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. (R)-(-)-叔亮氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. L -tert-Leucine 99 20859-02-3 [sigmaaldrich.com]

- 10. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 17. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]